2-(Methylsulfonyl)-1-phenylethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-(Methylsulfonyl)-1-phenylethanol and related compounds often involves complex reactions. For instance, intermediates like 1-(phenylsulfonyl)-1,2-propadiene and products such as 2-methyl-4-[(phenyl-sulfonyl)methyl]furan are formed through reactions involving addition, cyclization, and oxidation steps. Notable reagents in these processes include dichloromethane, methanol, triethylamine, and bromine, highlighting the diverse chemical toolkit required for synthesis (Watterson et al., 2003).
Molecular Structure Analysis
Molecular and chemical properties analyses, such as those conducted using density functional theory (DFT) and various spectroscopic techniques (XRD, FT-IR, UV-VIS, NMR), offer insights into the conformation, electronic structure, and reactivity of this compound and derivatives. These studies reveal the molecule's electrophilic and nucleophilic nature, underpinning its chemical behavior and interactions (Gültekin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives demonstrate the compound's versatility. For example, methylsulfonium compounds prepared from styrene oxide and methylthio compounds undergo various addition and elimination reactions, producing metabolites of interest. These reactions can proceed in organic solvents or aqueous solutions, showcasing the compound's reactivity in different media (Sheng et al., 1984).
Physical Properties Analysis
The physical properties of this compound, including its phase behavior, solubility, and thermal properties, are influenced by its molecular structure. For instance, the conformational preferences and hydrogen bonding capabilities significantly affect its physical state and interactions with solvents. Detailed NMR spectroscopy and theoretical calculations provide a foundation for understanding these properties (Brunet et al., 1983).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interaction with other molecules, are central to its applications in synthesis and material science. Studies focusing on the electrophilic and nucleophilic reactions, as well as the impact of substituents on its chemical behavior, offer comprehensive insights into its chemistry. The use of various analytical and computational techniques elucidates the effects of molecular structure on its chemical properties (Alcudia et al., 1979).
Scientific Research Applications
Conformational Analysis
Theoretical conformational analysis of 2-methylsulphonyl-1-phenylethanol provides insights into its structure. Calculations suggest a more stable conformation where the methylsulphonyl group is anti to the phenyl group, with various interactions contributing to its stabilization (Alcudia, García-Ruano, & Sieiro, 1979).
Stereochemistry and Spectroscopy
In-depth stereochemical analysis of diastereomeric 2-methylsulphinyl-1-phenylethanol and its derivatives has been conducted using NMR spectroscopy. This analysis is crucial for understanding the molecule's configuration and the role of hydrogen bonding (Brunet et al., 1983).
Extraction Techniques
Studies on the extraction of 2-phenylethanol (PEA) from aqueous solutions using ionic liquids highlight innovative methods for separating and purifying this compound. This includes the synthesis of new ionic liquids and analysis of their solvation properties and phase equilibrium (Domańska et al., 2017).
Biotechnological Production
Research into the biotechnological production of 2-phenylethanol focuses on microbial transformation processes. This environmentally friendly approach is gaining attention due to the "natural" classification of the resulting products (Hua & Xu, 2011).
Application in Electrochemistry
The use of poly(methylsulfonio-1,4-phenylenethio-1,4-phenylene trifluoromethanesulfonate) as a separator in zinc–air cells demonstrates the potential of compounds related to 2-(Methylsulfonyl)-1-phenylethanol in electrochemistry. This application significantly enhances cell capacity compared to traditional materials (Dewi et al., 2003).
Industrial Applications
The compound's role in the pharmaceutical industry, particularly in the production of 1-phenylethanol, which is used as an anti-inflammatory and analgesic drug, underscores its industrial significance. Research explores selective synthesis methods, such as using supercritical CO2 as a solvent (More & Yadav, 2018).
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as skb264, target the trop2 antigen . TROP2 is overexpressed in a variety of human epithelial cancers, and its overexpression is associated with tumor invasion, aggression, progression, and metastasis .
Mode of Action
Compounds with a similar structure, such as skb264, work by inhibiting tumor cell survival . After cellular internalization, the payload is released and inhibits tumor cell survival .
Biochemical Pathways
Compounds with similar structures, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cell-derived xenograft (cdx) and patient-derived xenograft (pdx) models .
Pharmacokinetics
For compounds with a similar structure, such as skb264, the serum or plasma concentration/exposure of the compound increases proportionally with increasing dosage . The linker stability of SKB264 is significantly enhanced, as shown by a prolonged payload half-life in vivo .
Result of Action
Compounds with a similar structure, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cdx and pdx models .
Action Environment
It is known that the stability of similar compounds, such as skb264, is increased due to the use of a 2-methylsulfonyl pyrimidine linker .
properties
IUPAC Name |
2-methylsulfonyl-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQEVNJWREWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277515 | |
Record name | 2-(methylsulfonyl)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5324-56-1 | |
Record name | NSC2706 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylsulfonyl)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methanesulfonyl-1-phenylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research paper "CONFORMATIONAL ANALYSIS OF ALICYCLIC COMPOUNDS WITH SULFUR-OXYGEN INTERACTIONS. PART 4. THEORETICAL CALCULATIONS ON 2-(METHYLSULFONYL)-1-PHENYLETHANOL"?
A1: The research paper primarily focuses on understanding the conformational preferences of this compound using theoretical calculations. [] The authors likely employed computational chemistry methods to investigate the different spatial arrangements this molecule can adopt due to rotations around its single bonds. This information is valuable for predicting the molecule's properties and reactivity.
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